2-Bromopyrimidine-5-carboxamide
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Overview
Description
2-Bromopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is widely found in nature and is an integral part of several biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxamide typically involves the bromination of pyrimidine derivatives. One common method is the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a catalytic amount of palladium(II) chloride (PdCl2) and triphenylphosphine (PPh3) in an aqueous sodium carbonate (Na2CO3) solution at 80°C . Another method involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromopyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Pyrimidine derivatives, including this compound, are explored for their potential use in the development of novel materials with unique properties.
Biological Research: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chloropyrimidine-5-carboxamide
- 2-Fluoropyrimidine-5-carboxamide
- 2-Iodopyrimidine-5-carboxamide
Comparison: 2-Bromopyrimidine-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C5H4BrN3O |
---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
2-bromopyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H4BrN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) |
InChI Key |
IUPSGMQSXHAZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(=O)N |
Origin of Product |
United States |
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